3-(3-Hydroxypiperidin-1-yl)propanenitrile
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Overview
Description
3-(3-Hydroxypiperidin-1-yl)propanenitrile is an organic compound that features a piperidine ring substituted with a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propanenitrile typically involves the reaction of 3-hydroxypiperidine with acrylonitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the nucleophilic addition of the hydroxypiperidine to the acrylonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 3-(3-Oxopiperidin-1-yl)propionitrile.
Reduction: 3-(3-Aminopiperidin-1-yl)propionitrile.
Substitution: 3-(3-Chloropiperidin-1-yl)propionitrile.
Scientific Research Applications
3-(3-Hydroxypiperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propanenitrile is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. The hydroxyl and nitrile groups may play a role in its binding affinity and reactivity with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopiperidin-1-yl)propionitrile: Similar structure but with an amine group instead of a hydroxyl group.
3-(3-Chloropiperidin-1-yl)propionitrile: Similar structure but with a chlorine atom instead of a hydroxyl group.
3-(3-Oxopiperidin-1-yl)propionitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxypiperidin-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H14N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-3,5-7H2 |
InChI Key |
NMKZYSKALMMFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC#N)O |
Origin of Product |
United States |
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